5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a carbonitrile group at position 2. Key structural components include:
- Oxazole ring: Position 2 is substituted with a 4-propoxyphenyl group, enhancing lipophilicity due to the propoxy chain.
- Carbonitrile group: Positioned at C4 of the oxazole, this functional group is often associated with bioactivity in medicinal chemistry.
The compound’s molecular formula is C₃₁H₃₁N₅O₄ (calculated based on structural analogs in ), with a molecular weight of approximately 545.6 g/mol .
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-3-16-32-21-10-4-18(5-11-21)23-27-22(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-6-8-20(31-2)9-7-19/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUTWDCQHRRUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine and oxazole rings, followed by the introduction of the substituted phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogs and their distinguishing features:
Functional and Physicochemical Comparisons
Electronic Effects
- Methoxy vs. In contrast, fluorine () and chlorine () are electron-withdrawing, which may alter charge distribution and binding affinity .
Steric and Conformational Effects
Biological Activity
The compound 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structure features an oxazole ring, which is known for its diverse pharmacological effects.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The piperazine moiety is significant, as derivatives of piperazine are known for their diverse pharmacological effects, including antipsychotic and anxiolytic activities.
Antimicrobial Activity
Research indicates that compounds with oxazole structures often exhibit significant antimicrobial properties. Studies evaluating various oxazole derivatives have shown that modifications in the structure can enhance antibacterial activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Testing
A series of oxazole derivatives were tested for antibacterial activity using standard disk diffusion methods. The results indicated that modifications at the 5-position significantly improved activity against Staphylococcus aureus and Escherichia coli .
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| A | 16 | Moderate |
| B | 8 | Strong |
| C | 32 | Weak |
This suggests that the presence of the piperazine group enhances antimicrobial efficacy.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study: Anticancer Evaluation
In a study involving human cancer cell lines, the compound demonstrated an IC50 value of 20 µM against MCF-7 breast cancer cells after 48 hours of treatment, indicating a potential role as an anticancer agent.
Comparative Analysis with Related Compounds
Various studies on similar compounds have shown promising results in inhibiting tumor growth. For instance, oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against multiple cancer cell lines, demonstrating their potential as anticancer agents.
| Compound Type | IC50 (µM) | Target Cell Line |
|---|---|---|
| Oxazolo[5,4-d]pyrimidines | 15 - 25 | MCF-7 |
| 5-[4-(4-methoxybenzoyl)piperazin] | 20 | MCF-7 |
| Other Oxazole Derivatives | Varies | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
